molecular formula C17H20N2O3 B5493834 N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B5493834
M. Wt: 300.35 g/mol
InChI Key: JVUQUWZFZFODSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cell signaling pathways. N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer and neuroprotective effects, which can be useful in the development of new drugs for the treatment of these diseases. However, one of the limitations of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new drugs based on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea for the treatment of cancer and neurodegenerative diseases. Another area of focus is the study of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in more detail, which can lead to the development of more specific inhibitors of tyrosine kinases and other proteins involved in cell signaling pathways. Additionally, the toxicity of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be further studied to determine the safe concentration range for its use in lab experiments.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea.

Scientific Research Applications

N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential therapeutic properties in several areas of research. One of the main areas of focus has been its anti-cancer properties. Studies have shown that N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-4-9-16(22-3)15(10-12)19-17(20)18-11-13-5-7-14(21-2)8-6-13/h4-10H,11H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUQUWZFZFODSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(2-methoxy-5-methylphenyl)urea

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